molecular formula C15H19F2N3O3 B2993847 Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate CAS No. 794556-68-6

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate

Cat. No.: B2993847
CAS No.: 794556-68-6
M. Wt: 327.332
InChI Key: CZEFEAKKSQZUSJ-UHFFFAOYSA-N
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Description

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate is a synthetic organic compound with the molecular formula C15H19F2N3O3. It is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a difluorophenyl carbamoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Carbamoyl Group: The difluorophenyl carbamoyl group is introduced via a reaction between 2,4-difluoroaniline and phosgene, forming the corresponding isocyanate, which then reacts with the piperazine intermediate.

    Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The difluorophenyl group is known to enhance binding affinity and specificity towards certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can be compared with other similar compounds such as:

    Ethyl 4-((N-(3,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate: Similar structure but with different fluorine substitution pattern, which can affect its biological activity and binding properties.

    Mthis compound: The methyl ester variant, which may have different solubility and metabolic stability.

    Ethyl 4-((N-(2,4-dichlorophenyl)carbamoyl)methyl)piperazinecarboxylate: Substitution of fluorine with chlorine, leading to different electronic and steric effects.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O3/c1-2-23-15(22)20-7-5-19(6-8-20)10-14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEFEAKKSQZUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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